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Compound of Interest

Compound Name: 3-(5-Methylfuran-2-yl)aniline

Cat. No.: B3022827 Get Quote

Introduction: A Privileged Scaffold for Modern Drug
Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures with potent

and selective biological activity is perpetual. Among the myriad of synthetic building blocks,

those that combine aromatic and heterocyclic moieties often serve as "privileged scaffolds" –

core structures that can be readily elaborated to interact with a wide range of biological targets.

3-(5-Methylfuran-2-yl)aniline, a biaryl amine integrating a substituted furan ring with an aniline

moiety, represents one such versatile intermediate. Its unique electronic and structural features

make it a valuable precursor in the synthesis of kinase inhibitors and other pharmacologically

relevant compounds.

The furan ring can act as a bioisostere for a phenyl group, yet it possesses distinct

physicochemical properties that can influence a molecule's solubility, metabolic stability, and

target engagement[1]. The aniline portion, with its nucleophilic amino group, provides a

convenient handle for a variety of synthetic transformations, most notably for the construction

of quinazoline, pyrimidine, and other heterocyclic systems that are hallmarks of many kinase

inhibitors[2][3]. This guide provides a detailed exploration of 3-(5-Methylfuran-2-yl)aniline,

including its synthesis, physical and spectroscopic properties, and detailed protocols for its

application in the synthesis of advanced intermediates for drug discovery.
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A thorough understanding of the physical and chemical properties of a synthetic intermediate is

paramount for its effective use. The key data for 3-(5-Methylfuran-2-yl)aniline are

summarized below.

Property Value Reference

CAS Number 306935-67-1 [4]

Molecular Formula C₁₁H₁₁NO [1][4]

Molecular Weight 173.21 g/mol [1][4]

IUPAC Name 3-(5-methylfuran-2-yl)aniline [1]

SMILES
CC1=CC=C(O1)C2=CC(=CC=

C2)N
[1]

Predicted XlogP 2.4 [1]

Appearance
(Predicted) Light brown to

yellow solid
N/A

Storage
Store in a cool, dry, dark place

under an inert atmosphere.
N/A

Spectroscopic Data (Predicted and Analog-Based)
As specific experimental spectra for this compound are not widely published, the following data

are predicted based on established principles of NMR and IR spectroscopy and data from

analogous compounds[2][5][6][7].
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¹H NMR (400 MHz,
DMSO-d₆)

Predicted δ (ppm) Multiplicity Assignment

Aromatic ~7.40 - 6.80 m Aniline-H

Furan ~6.55 d Furan-H

Furan ~6.15 d Furan-H

Amine ~5.20 br s -NH₂

Methyl ~2.30 s -CH₃

¹³C NMR (100 MHz, DMSO-
d₆)

Predicted δ (ppm) Assignment

Aromatic/Furan ~152.5 C-O (Furan)

Aromatic/Furan ~148.0 C-NH₂ (Aniline)

Aromatic/Furan ~132.0 - 105.0 Aromatic & Furan CH

Methyl ~13.5 -CH₃

Infrared (IR) Spectroscopy Predicted ν (cm⁻¹) Assignment

N-H Stretch 3450 - 3300 (doublet) Primary Amine

C-H Stretch (Aromatic) 3100 - 3000 Ar-H

C-H Stretch (Aliphatic) 2950 - 2850 -CH₃

C=C Stretch (Aromatic) 1620 - 1580 Ar C=C

C-N Stretch 1340 - 1250 Aryl Amine

C-O-C Stretch (Furan) 1150 - 1050 Furan Ring
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The most convergent and widely applicable method for synthesizing biaryl compounds like 3-
(5-Methylfuran-2-yl)aniline is the palladium-catalyzed Suzuki-Miyaura cross-coupling

reaction. This reaction forms a carbon-carbon bond between an aryl halide and an

organoboron compound[8][9][10]. The following protocol is a representative procedure adapted

from established methods for similar substrates[3][8][11].

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Reaction: 3-Bromoaniline + (5-methylfuran-2-yl)boronic acid → 3-(5-Methylfuran-2-yl)aniline

Materials:

3-Bromoaniline

(5-Methylfuran-2-yl)boronic acid (or its pinacol ester)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane

(Pd(dppf)Cl₂)

Potassium Carbonate (K₂CO₃)

1,4-Dioxane

Water (degassed)

Ethyl acetate

Brine

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a dry round-bottom flask, add 3-bromoaniline (1.0 eq), (5-methylfuran-2-yl)boronic acid

(1.2 eq), and potassium carbonate (2.0 eq).

Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).
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Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle

three times.

Add degassed 1,4-dioxane and degassed water to the flask to create a 4:1 solvent mixture.

Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere.

Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically

complete within 4-8 hours.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash with water, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl

acetate in hexanes as the eluent, to yield 3-(5-Methylfuran-2-yl)aniline.

Causality and Optimization:

Catalyst Choice: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, often

showing good tolerance for functional groups like amines.

Base: Potassium carbonate is a moderately strong base, sufficient to facilitate the

transmetalation step of the catalytic cycle without promoting significant side reactions.

Solvent System: The dioxane/water mixture is effective for dissolving both the organic

substrates and the inorganic base, creating a homogeneous or effectively biphasic system

where the reaction can proceed efficiently. Degassing is crucial to prevent oxidation of the

phosphine ligands and deactivation of the palladium catalyst.

Reactants & Catalyst Loading
(3-Bromoaniline, Boronic Acid,

Pd(dppf)Cl₂, K₂CO₃)

Inert Atmosphere
(Evacuate/Backfill Ar)

1 Solvent Addition
(Dioxane/H₂O)

2 Heating & Stirring
(90 °C, 4-8h)

3 Reaction Monitoring
(TLC)

4 Work-up
(EtOAc Extraction, Washes)

5 Purification
(Column Chromatography)

6 Final Product
3-(5-Methylfuran-2-yl)aniline

7
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Synthetic workflow for the Suzuki-Miyaura coupling.

Application in the Synthesis of Kinase Inhibitors
The 3-(5-Methylfuran-2-yl)aniline scaffold is particularly well-suited for the synthesis of

inhibitors targeting receptor tyrosine kinases (RTKs) such as c-Met and VEGFR-2[12][13][14]

[15]. These kinases are often dysregulated in various cancers, playing crucial roles in tumor

growth, proliferation, and angiogenesis[12][14][16]. The aniline nitrogen of the intermediate can

be used to form a crucial bond with an electrophilic heterocyclic core, such as a 4-

chloroquinazoline, which is a common strategy in the design of ATP-competitive kinase

inhibitors[17][18].

Application Protocol: Synthesis of a 4-
Anilinoquinazoline Intermediate
This protocol describes a nucleophilic aromatic substitution (SNAr) reaction, a fundamental

step in the synthesis of many quinazoline-based kinase inhibitors.

Reaction: 4-Chloro-6-iodo-2-phenylquinazoline + 3-(5-Methylfuran-2-yl)aniline → N-(3-(5-

methylfuran-2-yl)phenyl)-6-iodo-2-phenylquinazolin-4-amine

Materials:

4-Chloro-6-iodo-2-phenylquinazoline

3-(5-Methylfuran-2-yl)aniline

Isopropanol

Round-bottom flask equipped with a reflux condenser

Magnetic stirrer with heating plate

Procedure:
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In a round-bottom flask, dissolve 4-chloro-6-iodo-2-phenylquinazoline (1.0 eq) in

isopropanol.

Add 3-(5-Methylfuran-2-yl)aniline (1.1 eq) to the solution.

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours.

Monitor the reaction progress by TLC. The formation of a precipitate (the hydrochloride salt

of the product) is often observed.

Upon completion, cool the reaction mixture to room temperature.

Filter the precipitate and wash with cold isopropanol to remove any unreacted starting

materials.

To obtain the free base, the solid can be suspended in a mixture of dichloromethane and

saturated sodium bicarbonate solution and stirred until the solid dissolves in the organic

layer. The organic layer is then separated, dried, and concentrated.

If necessary, the product can be further purified by recrystallization or column

chromatography.

Causality and Self-Validation:

Reaction Mechanism: The electron-withdrawing nature of the quinazoline ring system

activates the 4-position towards nucleophilic attack by the aniline. The reaction proceeds via

a Meisenheimer complex intermediate.

Solvent: Isopropanol is a common solvent for this type of reaction as it has a suitable boiling

point and can dissolve the reactants to a sufficient extent.

Product Formation: The formation of the hydrochloride salt of the product drives the reaction

to completion. The salt is often crystalline and can be easily isolated by filtration, providing a

simple purification step.
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Simplified SNAr reaction pathway.

Relevance to c-Met/VEGFR-2 Signaling in Oncology
Molecules synthesized from the 3-(5-methylfuran-2-yl)aniline scaffold are often designed to

inhibit receptor tyrosine kinases like c-Met and VEGFR-2. Dual inhibition of these pathways is a

powerful strategy in cancer therapy, as it can simultaneously block tumor cell

proliferation/survival (c-Met pathway) and tumor angiogenesis (VEGFR-2 pathway)[12][13][14]

[15].

The binding of ligands (HGF for c-Met, VEGF for VEGFR-2) to their respective receptors

induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase

domain. This activation initiates downstream signaling cascades, including the RAS/MAPK and

PI3K/Akt pathways, which ultimately promote cell growth, survival, and migration. ATP-

competitive inhibitors, often derived from scaffolds like the one discussed, occupy the ATP-

binding pocket of the kinase domain, preventing phosphorylation and thereby blocking signal

transduction.
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Dual inhibition of c-Met and VEGFR-2 signaling pathways.

Conclusion
3-(5-Methylfuran-2-yl)aniline is a high-value synthetic intermediate with significant potential in

drug discovery. Its synthesis is accessible through robust and scalable methods like the

Suzuki-Miyaura cross-coupling. The presence of both a furan heterocycle and a reactive aniline

moiety provides synthetic chemists with a versatile platform to construct complex molecules,
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particularly potent kinase inhibitors targeting key oncogenic pathways. The protocols and data

presented in this guide are intended to empower researchers to effectively utilize this building

block in their synthetic campaigns, accelerating the discovery of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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